1-propyl-1H-pyrazole-4-sulfonyl chloride

Übersicht

Beschreibung

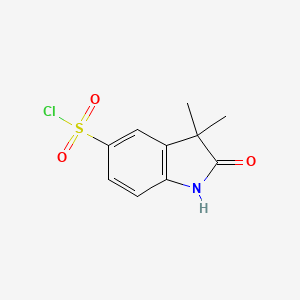

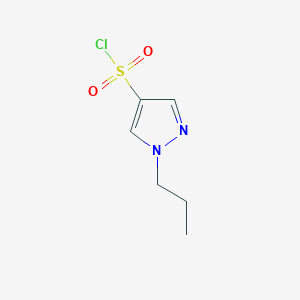

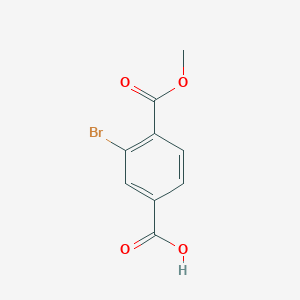

The compound "1-propyl-1H-pyrazole-4-sulfonyl chloride" is a derivative of 1H-pyrazole, which is a heterocyclic aromatic organic compound. This class of compounds is characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. The sulfonyl chloride group attached to the pyrazole ring indicates that it is a sulfonyl derivative, which is often used in various chemical reactions due to its reactivity.

Synthesis Analysis

The synthesis of 1H-pyrazole derivatives has been explored in several studies. For instance, a facile synthesis of highly substituted 4-sulfonyl-1H-pyrazoles from N-propargylic sulfonylhydrazone derivatives has been developed, involving critical steps such as allenic sulfonamide formation and a novel 1,3-sulfonyl shift . Another study reported a silver(I)-catalyzed synthesis of pyrazoles from propargyl N-sulfonylhydrazones, with a notable migration of sulfonyl groups under mild conditions . Additionally, a one-pot cyclo-condensation reaction has been used to synthesize 1H-pyrazole derivatives containing an aryl sulfonate moiety, demonstrating the versatility of these compounds in synthesis .

Molecular Structure Analysis

The molecular structure of 1H-pyrazole derivatives is characterized by the presence of the pyrazole ring and various substituents. The sulfonyl group's position and its migration during reactions are key features in determining the final structure of the synthesized compounds. For example, selective synthesis can lead to different positional isomers of sulfonyl-methyl-1H-pyrazoles, depending on the Lewis acids used . The structure of these compounds is typically confirmed using spectroscopic methods such as IR, UV, 1H NMR, and mass spectrometry .

Chemical Reactions Analysis

1H-pyrazole derivatives participate in a variety of chemical reactions. They can act as directing groups for copper-mediated C-H amidation and sulfonamidation, leading to the formation of amides and sulfonamides . They are also used in tandem Knoevenagel–Michael reactions, as demonstrated by the synthesis of bis(pyrazol-5-ol)s using an ionic liquid catalyst . Furthermore, the reactivity of these compounds allows for the synthesis of dihydropyrazoles and their subsequent use in the preparation of other valuable chemical entities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrazole derivatives are influenced by their molecular structure. The presence of sulfonyl groups can enhance the solubility of these compounds in polar solvents, which is beneficial for various chemical reactions. The reactivity of the sulfonyl chloride group makes these compounds useful intermediates in organic synthesis. The ionic liquids derived from pyrazole compounds, such as sulfonic acid functionalized pyridinium chloride, exhibit properties that make them efficient and reusable catalysts for organic transformations .

Wissenschaftliche Forschungsanwendungen

Sulfonamide Inhibitors and Therapeutic Applications

Sulfonamide compounds, including those derived from 1-propyl-1H-pyrazole-4-sulfonyl chloride, have historically played a significant role as bacteriostatic antibiotics. Their utility extends beyond antibacterial applications to include roles in antiviral, anticancer, and treatments for Alzheimer’s disease among others. The structural versatility of sulfonamides allows for their use in a wide array of therapeutic agents, highlighting their ongoing importance in drug development and therapy against diverse conditions such as cancer, glaucoma, inflammation, and dandruff (Gulcin & Taslimi, 2018).

Pyrazoline Derivatives: Synthesis and Biological Effects

The research into pyrazoline derivatives, which can be synthesized using compounds like this compound, has been extensive due to their potent biological activities. These activities include anticancer properties, showcasing the potential of pyrazoline derivatives in therapeutic applications. Pyrazolines, being a form of electron-rich nitrogen carriers, offer exciting electronic properties alongside dynamic applications. Their synthesis and exploration for anticancer activity have made them a focal point in pharmaceutical chemistry, suggesting their significant potential in developing new therapeutic agents (Ray et al., 2022).

Chemical Synthesis and Material Science

Beyond therapeutic applications, compounds like this compound serve as key intermediates in the synthesis of various structurally unique compounds. For example, their involvement in the synthesis of hexasubstituted pyrazolines, which further lead to the development of novel materials such as hexasubstituted cyclopropanes and other organic compounds, highlights their utility in material science and organic synthesis. These compounds have potential applications ranging from agricultural chemicals to materials with specific electronic properties (Baumstark et al., 2013).

Safety and Hazards

Wirkmechanismus

Target of Action

1-Propyl-1H-pyrazole-4-sulfonyl chloride is a type of pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . .

Mode of Action

Pyrazole derivatives are generally known to interact with their targets through a radical addition followed by intramolecular cyclization . This process affords the important pyrazole skeleton in good to excellent yields under mild conditions with wide group tolerance .

Biochemical Pathways

Given the known antileishmanial and antimalarial activities of pyrazole derivatives , it can be inferred that this compound may affect pathways related to these diseases.

Result of Action

Given the known antileishmanial and antimalarial activities of pyrazole derivatives , it can be inferred that this compound may have similar effects.

Action Environment

It is known that the compound is stable under normal temperatures and is sensitive to moisture .

Eigenschaften

IUPAC Name |

1-propylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O2S/c1-2-3-9-5-6(4-8-9)12(7,10)11/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHAMFGLLNGMTHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C=N1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201276694 | |

| Record name | 1-Propyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201276694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1006348-63-5 | |

| Record name | 1-Propyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006348-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201276694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-propyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Azaspiro[4.4]nonane](/img/structure/B1288362.png)